1-(1-naphthylmethyl)-3-nitro-1H-pyrazole-4-carboxylic acid
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Description
The compound is a derivative of naphthylmethyl , which is a molecular structure that includes a naphthalene ring. Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The “1-naphthylmethyl” part indicates that the methyl group is attached to the first carbon of the naphthalene ring .
Molecular Structure Analysis
The molecular structure of naphthylmethyl compounds generally consists of a naphthalene ring with a methyl group attached . The “3-nitro-1H-pyrazole-4-carboxylic acid” part suggests additional functional groups attached to the molecule, but without specific information or a structural diagram, it’s difficult to provide a detailed analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthylmethyl compounds can vary widely depending on the specific compound . Without specific information on “1-(1-naphthylmethyl)-3-nitro-1H-pyrazole-4-carboxylic acid”, it’s difficult to provide a detailed analysis of its properties.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-nitropyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c19-15(20)13-9-17(16-14(13)18(21)22)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFGNAROKQUGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C(=N3)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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